N-(4-Methoxy-3-nitrophenyl)acetamide
Overview
Description
N-(4-Methoxy-3-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H10N2O4. It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetamide group (-NHCOCH3). This compound is known for its yellow needle-like crystalline structure and has a melting point of approximately 125°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Methoxy-3-nitrophenyl)acetamide can be synthesized through the acetylation of 4-methoxy-3-nitroaniline using acetic anhydride . The reaction typically involves the following steps:
- Dissolve 4-methoxy-3-nitroaniline in a suitable solvent such as dichloromethane.
- Add acetic anhydride to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product by recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxy-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-methoxy-3-aminophenylacetamide.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxy-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-3-nitrophenyl)acetamide is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For instance, the reduction product, 4-methoxy-3-aminophenylacetamide, may interact with enzymes and receptors in biological systems, leading to various pharmacological effects .
Comparison with Similar Compounds
- N-(4-Hydroxy-3-nitrophenyl)acetamide
- N-(4-Methoxy-2-methylphenyl)acetamide
- N-(3-Amino-4-methylphenyl)acetamide
- N-(6-Methoxy-5-nitro-8-quinolinyl)acetamide
- N-(3-Allyl-4-hydroxyphenyl)acetamide
Comparison: N-(4-Methoxy-3-nitrophenyl)acetamide is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. For example, the methoxy group can undergo nucleophilic substitution, while the nitro group can be reduced to an amino group, providing a versatile platform for further chemical modifications.
Properties
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-9(15-2)8(5-7)11(13)14/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIUWCZXTNZSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6028020 | |
Record name | Acetamide, N-(4-methoxy-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6028020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50651-39-3 | |
Record name | N-(4-Methoxy-3-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50651-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4'-Methoxy-3'-nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050651393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-3-nitroacetanilide | |
Source | DTP/NCI | |
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Record name | Acetamide, N-(4-methoxy-3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Acetamide, N-(4-methoxy-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6028020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-methoxy-3-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.516 | |
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Record name | 4'-METHOXY-3'-NITROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2EJ3R0WMA | |
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